molecular formula C22H14F2N2O2S B2551944 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361468-96-4

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2551944
CAS No.: 361468-96-4
M. Wt: 408.42
InChI Key: GXHCIEVLNODFAH-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H14F2N2O2S and its molecular weight is 408.42. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity

Research has shown that derivatives structurally related to 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and tested for antipathogenic activity. These studies indicate that the presence of fluorine atoms significantly impacts the antimicrobial efficacy of these compounds. Specifically, acylthioureas with various halogenated phenyl substituents, including fluorine, have demonstrated significant antibacterial activity, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that the subject compound could be a potential candidate for further development as an antimicrobial agent with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

Another critical area of application for derivatives of this compound is in anticancer research. Studies involving N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar structural framework, have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds have exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than standard reference drugs. This underscores the potential of this compound derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Spectral-Luminescent Properties

Derivatives of the compound have also been explored for their spectral-luminescent properties, which are crucial for applications in material science, including organic electronics and fluorescence-based sensors. For instance, studies on 2-(2,6-Difluorophenyl)-5-phenyl[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles have contributed to understanding how the structural modifications, such as the introduction of fluorine atoms, affect the luminescent properties of these compounds. This research could inform the design of new materials with tailored optical properties for use in light-emitting devices (Mikhailov et al., 2018).

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2S/c23-17-7-4-8-18(24)20(17)21(27)26-22-25-19(13-29-22)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHCIEVLNODFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.